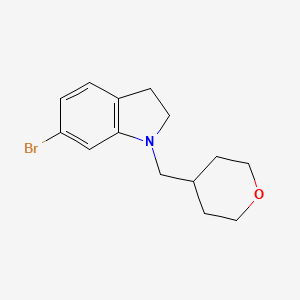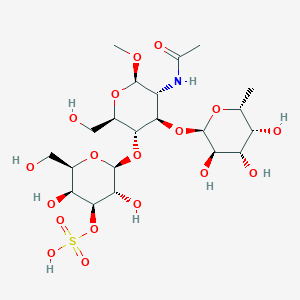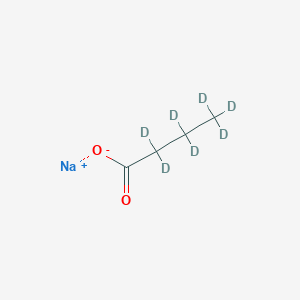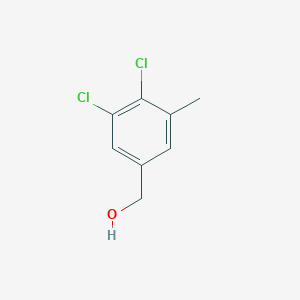
3,4-Dichloro-5-methylbenzyl alcohol
描述
3,4-Dichloro-5-methylbenzyl alcohol: is a chemical compound belonging to the class of chlorobenzenes. It is also known by its IUPAC name, 3,4-dichloro-5-methylbenzene-1-methanol. The compound has a molecular formula of C8H8Cl2O and a molecular weight of 203.06 g/mol. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, along with a hydroxyl group (-OH) attached to the benzyl position.
准备方法
Synthetic Routes and Reaction Conditions:
Hydrolysis of Halides: One common method for preparing alcohols, including 3,4-dichloro-5-methylbenzyl alcohol, is through the hydrolysis of halides.
Grignard Synthesis: Another method involves the reaction of Grignard reagents with suitable carbonyl compounds.
Industrial Production Methods:
Hydroformylation of Alkenes: Lower molecular weight olefins react with carbon monoxide and hydrogen in the presence of a catalyst in a reaction called hydroformylation.
Hydroboration of Alkenes: Alkenes treated with diborane give alkyl boranes, which on oxidation with alkaline hydrogen peroxide yield alcohols.
化学反应分析
Types of Reactions:
Oxidation: 3,4-Dichloro-5-methylbenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products:
Oxidation: Formation of 3,4-dichloro-5-methylbenzaldehyde or 3,4-dichloro-5-methylbenzoic acid.
Reduction: Formation of 3,4-dichloro-5-methyltoluene.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 3,4-Dichloro-5-methylbenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: The compound’s derivatives are studied for their potential antimicrobial properties.
Industry:
Chemical Manufacturing: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which 3,4-dichloro-5-methylbenzyl alcohol exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the presence of chlorine atoms can enhance the compound’s reactivity and interaction with enzymes and receptors .
相似化合物的比较
2,4-Dichloro-5-methylbenzyl alcohol: Similar in structure but with chlorine atoms at different positions.
3,4-Dichlorobenzyl alcohol: Lacks the methyl group present in 3,4-dichloro-5-methylbenzyl alcohol.
Uniqueness:
Structural Differences: The presence of both chlorine atoms and a methyl group in specific positions on the benzene ring makes this compound unique in its chemical behavior and reactivity.
Reactivity: The specific arrangement of substituents on the benzene ring influences the compound’s reactivity and interaction with other chemicals and biological molecules.
属性
IUPAC Name |
(3,4-dichloro-5-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMYGYSCYHVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1406502.png)
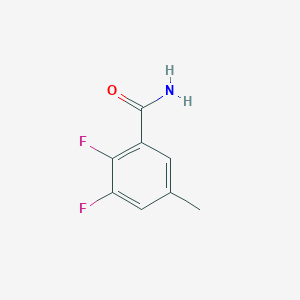
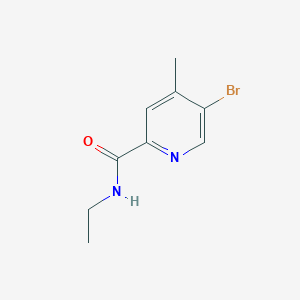
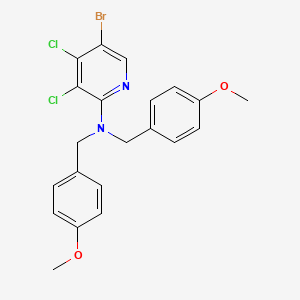
![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)
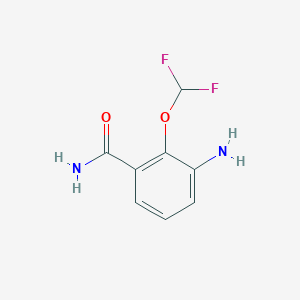
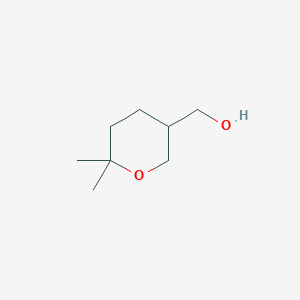
![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)

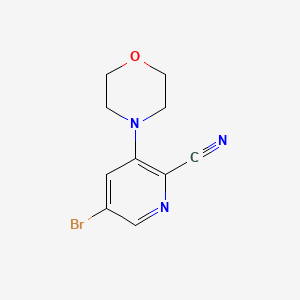
![5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde](/img/structure/B1406514.png)
